molecular formula C11H14N2O B2531929 6-(3-Aminophenyl)piperidin-2-one CAS No. 2090446-29-8

6-(3-Aminophenyl)piperidin-2-one

Cat. No.: B2531929
CAS No.: 2090446-29-8
M. Wt: 190.246
InChI Key: UPUMYFCEPQBNQE-UHFFFAOYSA-N
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Description

6-(3-Aminophenyl)piperidin-2-one is a chemical compound with the molecular formula C11H14N2O. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Aminophenyl)piperidin-2-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-aminobenzaldehyde with piperidin-2-one under acidic or basic conditions to form the desired product. The reaction conditions often involve heating the mixture to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as palladium or rhodium can enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

6-(3-Aminophenyl)piperidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted piperidines, ketones, carboxylic acids, and amines .

Scientific Research Applications

6-(3-Aminophenyl)piperidin-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 6-(3-Aminophenyl)piperidin-2-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. For instance, it can inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3-Aminophenyl)piperidin-2-one is unique due to the presence of both the piperidine ring and the 3-aminophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

6-(3-aminophenyl)piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c12-9-4-1-3-8(7-9)10-5-2-6-11(14)13-10/h1,3-4,7,10H,2,5-6,12H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPUMYFCEPQBNQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC(=O)C1)C2=CC(=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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